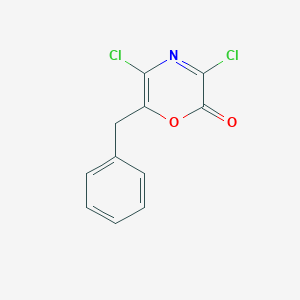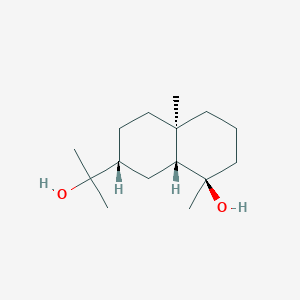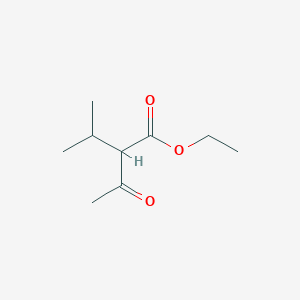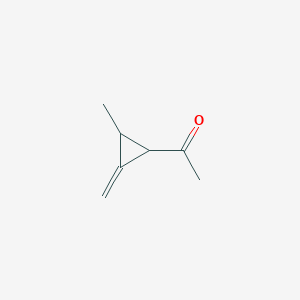
Methyl(2-methyl-3-methylenecyclopropyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-methyl-3-methylenecyclopropyl) ketone, also known as MMCK, is a cyclic ketone that has gained attention in the scientific community for its potential applications in various fields. MMCK is a colorless liquid with a boiling point of 123-125°C and a molecular weight of 126.19 g/mol.
科学研究应用
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have potential applications in various scientific fields. In the pharmaceutical industry, Methyl(2-methyl-3-methylenecyclopropyl) ketone has been investigated for its potential as a drug intermediate for the synthesis of various drugs. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-tumor activity in vitro, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood. However, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Methyl(2-methyl-3-methylenecyclopropyl) ketone may also inhibit the activity of enzymes that are involved in cancer cell growth.
生化和生理效应
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have both biochemical and physiological effects. In vitro studies have shown that Methyl(2-methyl-3-methylenecyclopropyl) ketone can inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the advantages of using Methyl(2-methyl-3-methylenecyclopropyl) ketone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using Methyl(2-methyl-3-methylenecyclopropyl) ketone is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research. One direction is to investigate the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as a drug intermediate for the synthesis of new drugs. Another direction is to further investigate the anti-tumor activity of Methyl(2-methyl-3-methylenecyclopropyl) ketone and its mechanism of action. Additionally, the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as an anti-inflammatory and analgesic agent could also be explored in more detail.
Conclusion
In conclusion, Methyl(2-methyl-3-methylenecyclopropyl) ketone is a cyclic ketone that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone, and it has been found to have anti-tumor activity in vitro. While the mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models. While the high cost of Methyl(2-methyl-3-methylenecyclopropyl) ketone may limit its use in certain experiments, there are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research, including investigating its potential as a drug intermediate and exploring its anti-tumor and anti-inflammatory properties in more detail.
合成方法
Methyl(2-methyl-3-methylenecyclopropyl) ketone can be synthesized through a multi-step process starting from the reaction of 2-bromo-1,1,2-trimethylcyclopropane with magnesium metal in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl vinyl ketone to produce Methyl(2-methyl-3-methylenecyclopropyl) ketone. This synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone with a yield of up to 70%.
属性
CAS 编号 |
156541-80-9 |
|---|---|
产品名称 |
Methyl(2-methyl-3-methylenecyclopropyl) ketone |
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChI 键 |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
规范 SMILES |
CC1C(C1=C)C(=O)C |
同义词 |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



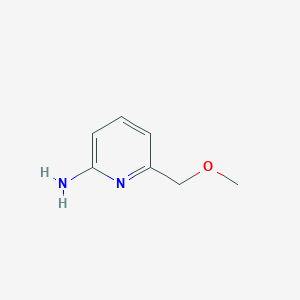
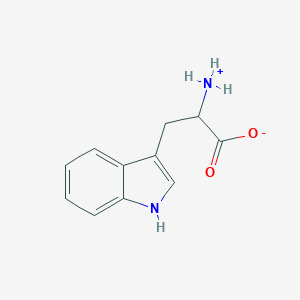
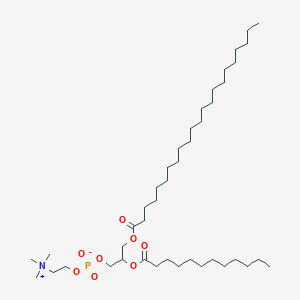
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
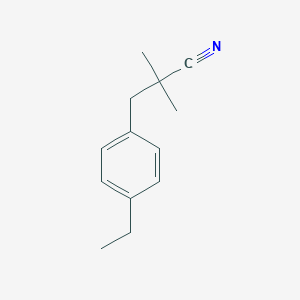
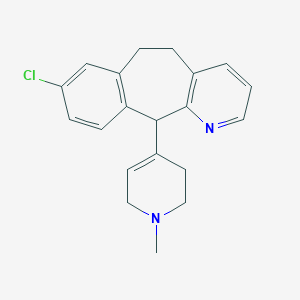
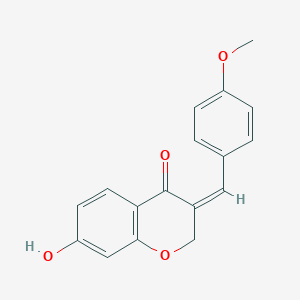
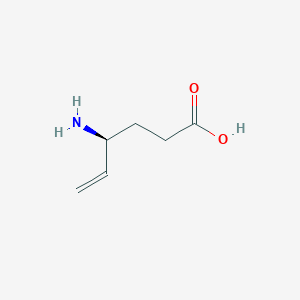
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
